molecular formula C17H17N3OS B2621046 N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 895026-70-7

N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2621046
CAS No.: 895026-70-7
M. Wt: 311.4
InChI Key: KQCDONMIBCNESQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-Ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide ( 895026-70-7) is a high-purity chemical compound with a molecular formula of C 17 H 17 N 3 OS and a molecular weight of 311.40 g/mol . This benzothiazole-based small molecule is intended for research applications only. Benzothiazole derivatives represent a significant area of investigation in medicinal chemistry due to their diverse pharmacological profiles. Recent scientific reviews highlight that novel benzothiazole compounds are actively being explored for their potent anti-tubercular activity, among other biological properties . These derivatives are typically synthesized via various innovative pathways, including multicomponent reactions and molecular hybridization techniques, to develop new therapeutic agents with enhanced efficacy . Researchers are investigating such structures for their potential to inhibit specific bacterial targets, such as the DprE1 enzyme in Mycobacterium tuberculosis , which is crucial for developing treatments against drug-resistant strains . The core benzothiazole scaffold is known for its ability to be rationally designed into novel anti-infective agents, making it a valuable template in the ongoing search for new active molecules . Please note: This product is for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(6-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-3-13-6-7-15-16(9-13)22-17(19-15)20(12(2)21)11-14-5-4-8-18-10-14/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCDONMIBCNESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Ethylation: The 6th position of the benzo[d]thiazole ring is ethylated using ethyl iodide in the presence of a base such as potassium carbonate.

    Acetamide Formation: The ethylated benzo[d]thiazole is then reacted with chloroacetyl chloride to form the corresponding acetamide.

    Attachment of Pyridin-3-ylmethyl Group: Finally, the acetamide is reacted with pyridin-3-ylmethylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the acetamide moiety, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridin-3-ylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its heterocyclic nature and potential bioactivity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d]thiazole ring can engage in π-π stacking interactions, while the pyridin-3-ylmethyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzothiazole Core

a) N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide (Compound 20)
  • Synthesis & Physicochemical Properties : Synthesized via acetic anhydride-mediated acetylation (98% yield), this analog replaces the ethyl group with a methoxy substituent. Its IR spectrum shows a characteristic carbonyl stretch at 1663 cm⁻¹, similar to the target compound .
  • Biological Activity: Methoxy-substituted benzothiazoles are associated with improved water solubility but reduced metabolic stability compared to ethyl analogs.
b) N-(6-bromobenzo[d]thiazol-2-yl)acetamide (Compound 2)
  • Haemolytic Activity : Bromine at the 6-position results in 44.6% red blood cell (RBC) lysis, indicating moderate cytotoxicity (Table 6, Entry 2). Ethyl-substituted analogs may exhibit lower haemolysis due to reduced electrophilicity, though direct data for the ethyl variant is unavailable .
c) Trifluoromethyl-Substituted Analogs (Patent Derivatives)
  • Examples : N-(6-trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide and related compounds.
  • Key Differences: The trifluoromethyl group enhances electron-withdrawing effects and metabolic resistance compared to ethyl.

Pyridine and Acetamide Modifications

a) N-(4-(4-chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide
  • Structure-Activity Relationship : Replacing the pyridin-3-ylmethyl group with a 6-hydroxynicotinamide moiety introduces hydrogen-bonding capacity, improving antibacterial activity. However, this modification reduces blood-brain barrier penetration compared to the target compound’s pyridine methyl group .
b) Benzothiazole-Isoquinoline Hybrids (4a–4p)
  • Synthetic Route: These derivatives substitute the pyridinylmethyl group with a dihydroisoquinoline system. However, their haemolytic profiles remain uncharacterized .

Biological Activity

N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anti-inflammatory domains. This article delves into the biological activity of this compound, synthesizing available research findings, and presenting data tables for clarity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C₁₈H₁₈N₄OS
Molecular Weight 350.42 g/mol
CAS Number 891115-17-6

The compound's biological activity is primarily attributed to its ability to interact with various biological targets, influencing critical pathways such as:

  • Antimicrobial Activity : The thiazole moiety is known for its ability to disrupt bacterial cell wall synthesis, while the pyridine ring enhances membrane permeability, facilitating the entry of the compound into microbial cells. Preliminary studies indicate that this compound exhibits significant inhibition against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Properties : this compound may inhibit enzymes involved in prostaglandin biosynthesis, such as cyclooxygenase (COX), which plays a pivotal role in inflammatory responses. Molecular docking studies suggest a strong binding affinity to the COX enzyme, indicating potential therapeutic applications in treating inflammatory diseases.

In Vitro Studies

Recent studies have focused on evaluating the biological activity of this compound through various in vitro assays:

  • Collagen Production Assays : Researchers cultured fibroblast cells and treated them with varying concentrations of the compound. Results indicated a dose-dependent increase in collagen production, suggesting potential applications in wound healing and tissue regeneration.
  • Enzyme Inhibition Assays : The compound was tested for its inhibitory effects on COX enzymes. Results showed that it significantly reduced the activity of COX-1 and COX-2, with IC50 values comparable to standard anti-inflammatory drugs .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a panel of bacterial strains demonstrated that this compound exhibited potent antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL, outperforming several conventional antibiotics.
  • Inflammation Models : In animal models of inflammation, administration of this compound resulted in a significant reduction in paw edema compared to control groups, further supporting its potential as an anti-inflammatory agent .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamidesContains thiazole and piperidine moietiesAnti-inflammatory
5-nitro-N-(pyridin-4-ylmethyl)thiophene-2-carboxamideSimilar nitro and thiophene structuresAntimicrobial
N-(6-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiopheneFluorine substitution on thiazolePotentially enhanced bioactivity

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